molecular formula C19H13BrClN5O2S B2672546 N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 851122-84-4

N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2672546
CAS RN: 851122-84-4
M. Wt: 490.76
InChI Key: QJJZZJZTQMFQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure analysis of this compound would require detailed spectroscopic data and computational modeling. Unfortunately, such data is not available in the public domain .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Without specific context or experimental data, it’s challenging to predict its reactivity .

Scientific Research Applications

Antitumor Activity

A series of derivatives, including ones similar to N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, have been synthesized and evaluated for their antitumor properties. For instance, a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibited mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with one derivative showing significant activity with an IC50 comparable to doxorubicin, a reference antitumor drug (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial and Anti-inflammatory Properties

In addition to their antitumor applications, compounds with a core structure similar to N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide have demonstrated potential antimicrobial and anti-inflammatory activities. For example, novel derivatives synthesized for their anti-inflammatory activity showed significant results against various inflammatory models, indicating their potential as therapeutic agents in treating inflammation-related disorders (Sunder & Maleraju, 2013). Additionally, new thienopyrimidine linked rhodanine derivatives exhibited potent antimicrobial activity, with some compounds showing significant potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, highlighting their potential as novel antimicrobial agents (Kerru et al., 2019).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives, akin to N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, has demonstrated the effect of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, showcasing their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of a compound typically refers to its biological activity. As of now, there is no available information on the biological activity or mechanism of action of this compound .

properties

IUPAC Name

N-(4-bromophenyl)-2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN5O2S/c20-11-1-5-13(6-2-11)23-16(27)10-29-19-24-17-15(18(28)25-19)9-22-26(17)14-7-3-12(21)4-8-14/h1-9H,10H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJZZJZTQMFQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.